N'-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is a compound that features an imidazole ring attached to a benzamidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the imidazole derivative with a suitable aldehyde under basic conditions.
Formation of the Benzamidine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and benzamidine moieties.
Reduction: Reduced forms of the imidazole and benzamidine moieties.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Benzamidine Derivatives: Compounds like benzamidine hydrochloride are structurally similar and are used as enzyme inhibitors.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is unique due to its combined imidazole and benzamidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse activities .
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-4-(imidazol-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H12N4O/c12-11(14-16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8,16H,7H2,(H2,12,14) |
InChI Key |
BBVFTVYELNTMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.